Dipotassium adipate

概述

描述

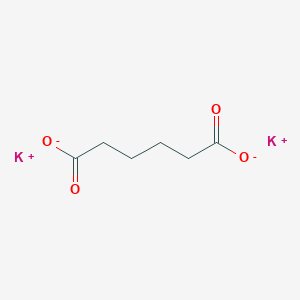

Dipotassium adipate is a chemical compound with the formula K₂C₆H₈O₄. It is the potassium salt of adipic acid and is commonly used as a food additive, where it is designated by the E number E357 . This compound is known for its role as an acidity regulator in various food products .

准备方法

Synthetic Routes and Reaction Conditions

Dipotassium adipate can be synthesized through the neutralization of adipic acid with potassium hydroxide. The reaction is as follows:

C6H10O4+2KOH→K2C6H8O4+2H2O

This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of potassium adipate involves the large-scale neutralization of adipic acid with potassium hydroxide. The process is carried out in reactors where precise control of temperature and pH is maintained to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

Dipotassium adipate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Under specific conditions, potassium adipate can be reduced to form different reduced products.

Substitution: This compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

科学研究应用

Pharmaceutical Applications

Dipotassium adipate has been studied for its potential therapeutic effects:

- Buffering Agent : It is used as a buffering agent in pharmaceutical formulations to maintain pH stability, which is crucial for the efficacy and stability of active ingredients.

- Drug Delivery Systems : Research indicates that DKA can enhance the solubility and bioavailability of certain drugs, particularly those that are poorly soluble in water. This property makes it valuable in formulating oral and injectable medications .

- Antioxidant Properties : Studies have shown that medium-chain dicarboxylic acids, including adipates, possess antioxidant properties. This could be beneficial in formulating products aimed at reducing oxidative stress within biological systems .

Food Technology

In the food industry, this compound serves several important functions:

- Food Additive : DKA is recognized as a food additive (E number E 340) that acts as an emulsifier and stabilizer. It helps improve the texture and consistency of processed foods.

- pH Regulator : It is utilized to regulate acidity in various food products, contributing to flavor enhancement and preservation .

- Nutritional Supplement : There is ongoing research into the use of this compound as a source of potassium in dietary supplements, which can help address potassium deficiency in populations with limited access to potassium-rich foods .

Biochemical Research

This compound's role extends into biochemical research:

- Metabolic Studies : It has been used in studies investigating metabolic pathways involving dicarboxylic acids. Understanding these pathways can lead to insights into energy metabolism and potential therapeutic targets for metabolic disorders .

- Cell Culture Medium : DKA can be included in cell culture media to provide essential ions and maintain osmotic balance, facilitating the growth of various cell types for research purposes .

Case Study 1: Drug Formulation Enhancement

In a study published by researchers exploring drug solubility, this compound was incorporated into a formulation designed for a poorly soluble antihypertensive drug. Results indicated a significant increase in solubility and bioavailability compared to formulations without DKA, demonstrating its potential to enhance therapeutic efficacy .

Case Study 2: Food Preservation

A food technology study evaluated the effects of this compound on the shelf life of dairy products. The inclusion of DKA as a stabilizer resulted in reduced spoilage rates and extended shelf life by maintaining product integrity during storage .

作用机制

The mechanism of action of potassium adipate involves its ability to regulate pH levels. It acts by neutralizing acids and bases, thereby maintaining a stable pH environment. This property is particularly useful in food preservation, where it helps to prevent spoilage by maintaining the desired acidity levels .

相似化合物的比较

Similar Compounds

Sodium adipate: Similar to potassium adipate, sodium adipate is the sodium salt of adipic acid and is used as an acidity regulator in foods.

Calcium adipate: Another salt of adipic acid, calcium adipate is also used in food applications.

Uniqueness

Dipotassium adipate is unique in its specific potassium ion content, which can be beneficial in applications where potassium is preferred over sodium or calcium. This makes it particularly useful in dietary applications where potassium intake is desired .

生物活性

Dipotassium adipate (DKA) is a potassium salt of adipic acid, a compound that has garnered attention for its potential applications in various fields, including pharmaceuticals, food additives, and cosmetic formulations. This article delves into the biological activity of DKA, exploring its metabolic pathways, safety profiles, and implications for health.

Chemical Structure and Properties

This compound is formed by the reaction of adipic acid with potassium hydroxide. Its chemical formula is , and it appears as a white crystalline powder that is soluble in water. This solubility facilitates its use in various applications, particularly in formulations requiring potassium supplementation.

Metabolic Pathways

This compound is metabolized in the body through several pathways, primarily involving the conversion of adipic acid into various metabolites. The metabolism of DKA is closely linked to the metabolism of medium-chain dicarboxylic acids (MCDAs), which includes the following key processes:

- β-Oxidation : DKA undergoes β-oxidation, a process where fatty acids are broken down in the mitochondria to generate acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.

- ω-Oxidation : In conditions where β-oxidation is impaired, ω-oxidation may become more prominent. This pathway helps in the detoxification of free fatty acids and can lead to the production of metabolites such as succinic acid and acetic acid .

1. Potassium Regulation

As a source of potassium, DKA plays a crucial role in maintaining electrolyte balance and cellular function. Potassium is essential for various physiological processes, including:

- Nerve Function : It aids in transmitting electrical impulses in neurons.

- Muscle Contraction : Potassium is vital for muscle function, including cardiac muscle contraction.

- Fluid Balance : It helps regulate fluid balance within cells and tissues.

2. Safety Profile

Research indicates that DKA is generally recognized as safe (GRAS) when used as a food additive or in cosmetic products. However, excessive potassium intake can lead to hyperkalemia, particularly in individuals with chronic kidney disease (CKD). A study highlighted that many processed foods contain potassium additives like DKA, raising concerns among healthcare providers regarding their use in CKD patients .

3. Case Studies

Several studies have investigated the effects of potassium-containing compounds on health:

- A review assessed dietary potassium's impact on CKD management, noting that while higher potassium intake might be beneficial in early stages, it poses risks in advanced stages due to impaired renal function .

- Another study examined the metabolic fate of adipic acid derivatives, including DKA. It was found that these compounds do not induce oxidative stress or lipid peroxidation in vitro, suggesting a favorable safety profile concerning brain function and overall health .

Research Findings

Recent research has focused on the pharmacological properties of medium-chain dicarboxylic acids and their derivatives. Key findings include:

属性

IUPAC Name |

dipotassium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2K/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCGDFZHOEXMP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K2O4 | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894861 | |

| Record name | Potassium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless crystals or crystalline powder | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Approximately 60 g/100 ml water (20 °C) | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

19147-16-1 | |

| Record name | Potassium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493TD6PDYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151-152 °C (for adipic acid) | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。